molecular formula C15H18N6O3 B2809322 N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-19-8

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2809322
CAS No.: 1396798-19-8
M. Wt: 330.348
InChI Key: DORGGJFHPYPALY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole ring, a five-membered heterocycle containing four nitrogen atoms. This structure is of significant interest in medicinal chemistry and drug discovery. Tetrazole-based compounds are known to serve as bioisosteres for carboxylic acids and other functional groups, which can improve metabolic stability and bioavailability in drug candidates . Research into similar tetrazole-carboxamide compounds has demonstrated their potential as key scaffolds in the development of therapeutic agents, such as angiotensin-II receptor antagonists for hypertension . Furthermore, compounds with tetrazole rings are being investigated in advanced therapeutic strategies, including Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to target specific proteins for degradation . The structure of this compound, which includes a cyclopropyl group and an ethoxyacetamido linker, suggests potential for diverse chemical interactions and binding affinities. This makes it a valuable chemical tool for researchers exploring enzyme inhibition, receptor antagonism, and targeted protein degradation pathways. This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2-ethoxyacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-2-24-9-13(22)16-10-5-7-12(8-6-10)21-19-14(18-20-21)15(23)17-11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGGJFHPYPALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the cyclopropyl group: This step may involve the reaction of a suitable cyclopropyl halide with an intermediate compound.

    Attachment of the ethoxyacetamido group: This can be done through an amide coupling reaction using ethoxyacetic acid and an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide and analogous compounds:

Compound Core Structure Substituents Reported Applications Key Differences
This compound Tetrazole Cyclopropyl, 4-(2-ethoxyacetamido)phenyl Patent applications (exact target undisclosed) Unique ethoxyacetamido group; cyclopropyl substituent enhances steric bulk.
N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides Thiazole Pyridinyl, methyl, carboxamide Anticancer agents (e.g., kinase inhibition) Thiazole core vs. tetrazole; pyridinyl group may improve target selectivity.
5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)thiophene-2-carboxamide Isoxazole Chlorothiophene, oxazolidinone Antimicrobial activity (oxazolidinone derivatives) Isoxazole core; oxazolidinone moiety enhances bacterial target binding.
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-... Thiazolidine Thiazolylmethoxycarbonyl, diphenylhexane Antiviral or protease inhibition (structural similarity to HIV protease inhibitors) Complex peptide-like backbone; thiazolidine core.

Key Observations :

Core Heterocycle :

  • Tetrazole-based compounds (e.g., the target molecule) are favored for their metabolic stability and hydrogen-bonding capabilities, whereas thiazole or isoxazole derivatives (e.g., ) often prioritize target-specific interactions (e.g., kinase or bacterial enzyme inhibition).
  • The tetrazole ring’s acidity (pKa ~4.9) contrasts with thiazole (pKa ~2.4) or isoxazole (pKa ~1.3), influencing bioavailability and ionization under physiological conditions .

Substituent Effects :

  • The ethoxyacetamido group in the target compound may enhance solubility compared to halogenated substituents (e.g., chloro groups in ), though this could reduce membrane permeability.
  • Cyclopropyl substituents (as in the target) are less common in analogs like or , which typically employ bulkier aromatic or peptide-like side chains for target engagement.

Biological Activity: While the target compound lacks publicly disclosed biological data, structurally related thiazole carboxamides show IC50 values in the nanomolar range for kinase targets (e.g., EGFR inhibition). Isoxazole derivatives exhibit MIC values of 0.5–2 µg/mL against Gram-positive bacteria.

Research Findings and Limitations

  • Synthesis: The target compound’s synthesis likely follows amide coupling strategies similar to those in , where carboxamide intermediates are generated via hydrolysis and amine coupling.
  • Pharmacological Gaps : Unlike its analogs (e.g., ), the absence of peer-reviewed studies on the target compound limits mechanistic or efficacy comparisons.

Q & A

Q. What are the critical steps in synthesizing N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the tetrazole-carboxamide core with functionalized aromatic and cyclopropyl groups. Key steps include:
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the ethoxyacetamido group to the phenyl ring .
  • Tetrazole Formation : Cyclize precursor nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .
  • Cyclopropane Introduction : Employ Ullmann coupling or nucleophilic substitution with cyclopropylamine .
    Optimization :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature Control : Maintain 60–80°C for amidation to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), tetrazole (δ 8.5–9.5 ppm), and ethoxyacetamido (δ 3.5–4.5 ppm) groups .
  • Infrared Spectroscopy (IR) : Confirm amide (1650–1700 cm⁻¹) and tetrazole (1450–1500 cm⁻¹) bonds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₅O₃: 330.1567) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the biological target interactions of this compound?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Workflow :

Target Selection : Prioritize receptors like mGlu4 (metabotropic glutamate receptor 4) based on structural analogs .

Ligand Preparation : Optimize the compound’s 3D structure (e.g., energy minimization with Gaussian 09).

Grid Generation : Define binding pockets using crystallographic data (PDB ID: 4X7M for mGlu4) .

Scoring : Analyze binding affinity (ΔG) and hydrogen-bond interactions (e.g., tetrazole with Arg78 residue) .

  • Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Software : SHELXL for refining high-resolution data (≤1.0 Å).
  • Key Steps :

Twinned Data Handling : Use HKLF5 format in SHELXL for twin refinement .

Disorder Modeling : Split positions for flexible groups (e.g., cyclopropyl) with PART instructions .

Validation : Cross-check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps in Olex2) .

  • Contradiction Resolution : Compare multiple datasets and apply Bayesian statistics for occupancy refinement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Library Design : Synthesize analogs with variations in:
  • Cyclopropyl Substituents : Replace with bicyclic groups to enhance lipophilicity .
  • Ethoxyacetamido Chain : Modify to sulfonamides for improved solubility .
  • Assays :
  • In Vitro : Measure IC₅₀ against target enzymes (e.g., COX-2) via fluorometric assays .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .
  • Data Analysis : Apply multivariate regression to correlate substituent effects with activity .

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